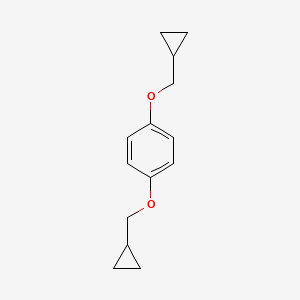

1,4-Bis(cyclopropylmethoxy)benzene

Description

1,4-Bis(cyclopropylmethoxy)benzene is a symmetrically substituted benzene derivative featuring two cyclopropylmethoxy groups at the para positions. This compound is synthesized via nucleophilic substitution, where 1,4-di(chlorocarbonyloxy)benzene reacts with cyclopropylmethyl alcohol in the presence of pyridine. The product is recrystallized from methanol, yielding a crystalline solid with a melting point of 99°–100°C . Its structure combines the aromatic benzene core with cyclopropane rings, introducing unique steric and electronic properties. The compound serves as a precursor in organic synthesis, particularly in the preparation of complex benzofuran derivatives and cross-coupling reactions .

Properties

CAS No. |

66237-11-4 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1,4-bis(cyclopropylmethoxy)benzene |

InChI |

InChI=1S/C14H18O2/c1-2-11(1)9-15-13-5-7-14(8-6-13)16-10-12-3-4-12/h5-8,11-12H,1-4,9-10H2 |

InChI Key |

LWMPVGCWHABHEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)OCC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(cyclopropylmethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,4-Dihydroxybenzene+2Cyclopropylmethyl bromideK2CO3,DMF1,4-Bis(cyclopropylmethoxy)benzene

Industrial Production Methods

Industrial production methods for 1,4-Bis(cyclopropylmethoxy)benzene are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromination using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of cyclopropylmethanol derivatives.

Substitution: Formation of brominated derivatives of 1,4-Bis(cyclopropylmethoxy)benzene.

Scientific Research Applications

1,4-Bis(cyclopropylmethoxy)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(cyclopropylmethoxy)benzene is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The cyclopropyl groups may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,4-bis(cyclopropylmethoxy)benzene with analogous benzene derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

- Steric Effects : The cyclopropylmethoxy groups in 1,4-bis(cyclopropylmethoxy)benzene introduce moderate steric hindrance compared to bulkier substituents like tetramethylpropyl or bromopropyl . This balance facilitates its use in palladium-catalyzed cross-coupling reactions (e.g., with 1-bromo-4-(cyclopropylmethoxy)benzene ).

- Electronic Properties : The cyclopropane ring’s strain may influence electron distribution, contrasting with the electron-withdrawing bromine in 1,4-bis(3-bromopropyl)benzene or the electron-donating methoxy groups in BMSB .

- Applications: While 1,4-bis(cyclopropylmethoxy)benzene is primarily a synthetic intermediate, analogs like BSB-Me are tailored for nanomaterials due to their optical properties , and BMSB serves in silicon-based applications .

Research Findings and Methodological Contrasts

Optical and Material Properties:

- BSB-Me nanocrystals exhibit bathochromic (red) shifts in emission spectra compared to THF solutions, attributed to quantum confinement effects . In contrast, 1,4-bis(cyclopropylmethoxy)benzene lacks such optical tunability due to its simpler structure.

- The crystallinity of BSB-Me, confirmed via powder XRD , contrasts with the amorphous nature of intermediates like diethyl 4-(cyclopropylmethoxy)benzylphosphonate () .

Reactivity and Derivatives:

- 1,4-Bis(cyclopropylmethoxy)benzene derivatives (e.g., benzofurans) are synthesized via Heck coupling or DIBAL reductions, demonstrating versatility in forming complex heterocycles .

- In contrast, 1,4-bis(1,1,2,2-tetramethylpropyl)benzene undergoes nitration and amination, showcasing reactivity dominated by steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.